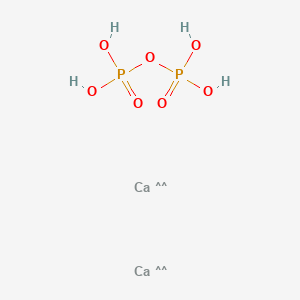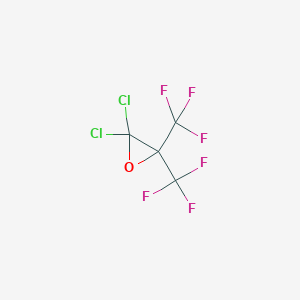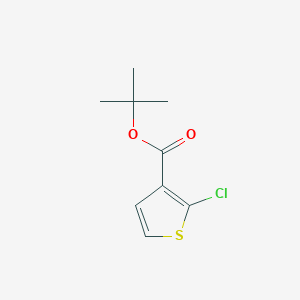
2-amino-3,3,3-trideuterio(313C)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,3,3-trideuterio(313C)propanoic acid: is a compound with an intriguing structure. It is a selectively deuterated precursor of dopamine (DA) and is structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA). Researchers are exploring its potential for treating motor symptoms associated with Parkinson’s disease .
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of phenolic groups.
Reduction: Reduction reactions could occur, affecting the stability and reactivity of the molecule.
Substitution: Substitution reactions at the amino group or other functional groups are possible.
- Other reagents specific to the desired reaction pathways.
Carbidopa (CD): Often used in combination with L-DOPA to enhance its bioavailability.
Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the position of deuterium substitution.
Applications De Recherche Scientifique
Chemistry::
Isotope Tracing: Researchers use this compound to study metabolic pathways and label specific amino acids in biological systems.
Pharmacokinetics: Investigating its behavior in vivo and its impact on dopamine metabolism.
Parkinson’s Disease: As a potential L-DOPA analog, it may offer improved therapeutic effects.
Neurochemistry: Understanding neurotransmitter metabolism and transport.
Pharmaceuticals: Development of novel drugs targeting dopamine-related disorders.
Mécanisme D'action
The exact mechanism by which 2-amino-3,3,3-trideuterio(313C)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with dopamine receptors and modulation of neurotransmitter levels.
Comparaison Avec Des Composés Similaires
While detailed comparisons are scarce, this compound’s uniqueness lies in its selective deuterium substitution. Similar compounds include L-DOPA and other dopamine precursors.
Propriétés
Formule moléculaire |
C3H7NO2 |
|---|---|
Poids moléculaire |
93.10 g/mol |
Nom IUPAC |
2-amino-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1D3 |
Clé InChI |
QNAYBMKLOCPYGJ-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])C(C(=O)O)N |
SMILES canonique |
CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
